molecular formula C11H15NO3 B8313034 2-Amino-4-butoxybenzoic acid

2-Amino-4-butoxybenzoic acid

Cat. No.: B8313034
M. Wt: 209.24 g/mol
InChI Key: XFRSQOIWZWBFJH-UHFFFAOYSA-N
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Description

2-Amino-4-butoxybenzoic acid is an organic compound with the molecular formula C11H15NO3 . It belongs to a class of substituted benzoic acids that are valuable intermediates in synthetic organic chemistry, particularly in the development of more complex molecules. While specific applications for this exact isomer are not fully detailed in the literature, research and patents indicate that structurally similar aminoalklyamides of butoxybenzoic acid have been investigated for their potential biological activity, such as serving as local anesthetics . This suggests that this compound itself could be a crucial precursor in pharmaceutical research and the synthesis of fine chemicals. Researchers may employ this compound to build molecular scaffolds or to introduce a substituted aniline moiety into a target structure. As a standard handling practice for compounds of this nature, it is recommended to store it in a cool, dark place. For your research needs, we supply this product as a solid of high purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-4-butoxybenzoic acid

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)

InChI Key

XFRSQOIWZWBFJH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituent at the 4-position, which critically impacts their physicochemical and functional properties:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Amino-4-butoxybenzoic acid Butoxy (-OCH₂CH₂CH₂CH₃) C₁₁H₁₅NO₃ 209.24 (calculated) High lipophilicity (inferred); likely low water solubility due to butoxy group
2-Amino-4-bromobenzoic acid Bromo (-Br) C₇H₆BrNO₂ 232.04 Polarizable halogen; moderate solubility in organic solvents
2-Amino-4-ethylbenzoic acid Ethyl (-CH₂CH₃) C₉H₁₁NO₂ 165.19 Intermediate lipophilicity; used in metal chelation studies
2-Amino-4-cyanobenzoic acid Cyano (-CN) C₈H₆N₂O₂ 162.15 High polarity; reactive nitrile group for further derivatization

Notes:

  • Bromo and cyano substituents introduce electronegative groups, favoring interactions with biological targets or catalytic sites .

Preparation Methods

Nitration of 4-Butoxybenzoic Acid

A direct route involves nitrating 4-butoxybenzoic acid to introduce a nitro group at the ortho position, followed by reduction to the amine. However, the electron-donating butoxy group directs electrophilic substitution to the para position, complicating ortho-nitration.

Alternative Strategy :

  • Intermediate halogenation : Bromination at the ortho position prior to butoxylation enables directed nitration. For example, bromination of 4-hydroxybenzoic acid followed by Williamson ether synthesis with butyl bromide yields 4-butoxy-2-bromobenzoic acid. Subsequent nitration replaces bromine with a nitro group, which is then reduced to an amine.

Catalytic Hydrogenation of Nitro Precursors

Hydrogenation Using Raney Nickel

The patent CN107935876B demonstrates the efficacy of Raney nickel in hydrogenating nitro groups under mild conditions. Applied to 2-nitro-4-butoxybenzoic acid, this method achieves high yields (>90%) with short reaction times (2–3 hours).

Typical Conditions :

  • Catalyst : Raney nickel (20% by mass relative to substrate)

  • Solvent : Ethyl acetate

  • Pressure : 1.0–2.0 MPa H₂

  • Temperature : 25–55°C

Advantages :

  • Minimal byproduct formation

  • Catalyst recyclability (up to 10 cycles)

  • Compatibility with ester-protected carboxylic acids

Butoxylation via Williamson Ether Synthesis

Alkylation of 4-Hydroxybenzoic Acid

Introducing the butoxy group via Williamson ether synthesis is a cornerstone method:

  • Protection of carboxylic acid : Methyl ester formation using SOCl₂/MeOH.

  • Alkylation : Reaction of 4-hydroxybenzoate with butyl bromide in the presence of K₂CO₃.

  • Deprotection : Hydrolysis with NaOH to yield 4-butoxybenzoic acid.

Optimization Data :

StepConditionsYield (%)
EsterificationSOCl₂, MeOH, 0°C, 2 h92
AlkylationK₂CO₃, DMF, 80°C, 12 h85
Deprotection2M NaOH, reflux, 4 h95

This route ensures regioselective butoxylation but requires multistep processing.

Ullmann Coupling for Direct Butoxylation

Copper-Catalyzed Etherification

The Ullmann reaction offers a one-step method for aryl ether formation, bypassing intermediate protection:

Reaction Scheme :
2-Bromo-4-nitrobenzoic acid+ButanolCuI, K₂CO₃4-Butoxy-2-nitrobenzoic acid\text{2-Bromo-4-nitrobenzoic acid} + \text{Butanol} \xrightarrow{\text{CuI, K₂CO₃}} \text{4-Butoxy-2-nitrobenzoic acid}

Conditions :

  • Catalyst : CuI (10 mol%)

  • Base : K₂CO₃

  • Solvent : DMSO, 110°C, 24 h

  • Yield : 78%

Limitations :

  • High temperatures risk decarboxylation

  • Requires halogenated precursors

Comparative Analysis of Reduction Methods

Reducing the nitro group in 2-nitro-4-butoxybenzoic acid to the amine is critical. The table below contrasts catalytic hydrogenation (CN107935876B) and traditional Fe/HCl reduction:

MethodCatalystTime (h)Yield (%)Purity (%)
Catalytic HydrogenationRaney Ni2–39598
Fe/HClFe powder6–87285

Environmental and Economic Considerations

Waste Management

The patent CN104496863A highlights sulfur oxide recycling via fall-film absorbers during sulfonation, a practice adaptable to butoxylation processes to mitigate environmental impact.

Cost Efficiency

  • Raney nickel reuse reduces catalyst costs by 40–50%.

  • One-pot reactions integrating nitration and hydrogenation minimize solvent use.

Q & A

Q. Experimental Design :

  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH) in buffered solutions (pH 1–12) and analyze degradation products via HPLC-UV/HRMS .
  • Reactivity : Compare reaction rates in DMSO (polar aprotic) vs. THF (non-polar) using kinetic assays.

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for butoxy -OCH₂-).
  • IR Spectroscopy : Identify carboxylic acid (1700 cm⁻¹) and amino (3300–3500 cm⁻¹) groups.
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers assess the compound’s potential biological activity, such as enzyme inhibition?

Advanced Research Question
Experimental Workflow :

Target Selection : Prioritize enzymes with binding pockets accommodating bulky substituents (e.g., cyclooxygenase, cytochrome P450).

In Vitro Assays :

  • Fluorescence Quenching : Monitor binding to bovine serum albumin (BSA) to estimate protein interaction .
  • Enzyme Inhibition : Measure IC₅₀ values using colorimetric substrates (e.g., p-nitrophenyl acetate for esterases).

Computational Modeling : Dock the compound into enzyme active sites (AutoDock Vina) to predict binding modes.

Data Interpretation : Compare activity with analogs (e.g., 4-Aminobenzoic acid’s role in folic acid synthesis ).

What strategies mitigate challenges in synthesizing derivatives with modified substituents?

Advanced Research Question

  • Steric Hindrance : Use bulky protecting groups (e.g., Boc for amino) during butoxy installation .
  • Solubility Issues : Employ phase-transfer catalysts (e.g., TBAB) in biphasic reactions.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. alkylating agent) and reaction time .

Example : Brominated analogs require careful temperature control to avoid di-substitution .

How does the compound’s crystal packing affect its physicochemical properties?

Advanced Research Question
XRD data for 2-Amino-4-chlorobenzoic acid reveal centrosymmetric dimers stabilized by O–H⋯O hydrogen bonds, enhancing thermal stability . Similar analysis for the butoxy derivative would involve:

  • Hydrogen Bonding : Map interactions (e.g., N–H⋯O, O–H⋯O) using Mercury software.
  • Thermal Analysis : Correlate melting points with packing density.

Implications : Tight packing reduces solubility but improves shelf life.

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